methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
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Description
Methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Studies on structurally related compounds emphasize the development of novel synthetic methodologies. For instance, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting techniques that could potentially apply to the synthesis of methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate (Kovalenko et al., 2019).
Structural Analyses
The structural analysis of related compounds, like the work by Fotie et al. (2014), who determined the crystal structure of methyl 3,4,5-trimethoxybenzoate derivatives, provides a foundation for understanding the physical and chemical properties of complex organic compounds. Such studies could guide the characterization of "this compound" (Fotie et al., 2014).
Potential Applications in Material Science
Research on related compounds also explores their potential applications in material science, such as corrosion inhibitors. Rbaa et al. (2019) investigated two new 8-hydroxyquinoline derivatives for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid, indicating that similar compounds, including "this compound," might have similar applications (Rbaa et al., 2019).
Catalysis and Organic Transformations
The study of compounds with complex heterocyclic structures is crucial for catalysis and organic transformations. For example, Bernando et al. (2015) described the catalytic activity of oxo-rhenium complexes with heterocyclic ligands in the reduction of aldehydes, illustrating the role that structurally related compounds could play in facilitating chemical reactions (Bernando et al., 2015).
Properties
IUPAC Name |
methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(28)6-9-22(21)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYYGVHGNSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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